7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS No.:
Cat. No.: VC18436499
Molecular Formula: C18H16N8O5
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N8O5 |
|---|---|
| Molecular Weight | 424.4 g/mol |
| IUPAC Name | 7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione |
| Standard InChI | InChI=1S/C18H16N8O5/c1-24-12-11(15(29)25(2)18(24)31)26(8-9-6-4-3-5-7-9)16(19-12)23-22-10-13(27)20-17(30)21-14(10)28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |
| Standard InChI Key | KWEXPYDAXVRAKZ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
The compound 7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (IUPAC name: 7-benzyl-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione) features a molecular formula of C₁₈H₁₆N₈O₅ and a molecular weight of 424.4 g/mol. Its structural complexity arises from three primary components:
-
A 1,3-dimethylpurine-2,6-dione core
-
A benzyl substituent at position 7
-
A (2Z)-configured hydrazinylidene group linking the purine to a 4-hydroxy-2,6-dioxopyrimidine moiety
Table 1: Key Structural Identifiers
| Property | Value |
|---|---|
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N=NC3=C(NC(=O)NC3=O)O)CC4=CC=CC=C4 |
| Standard InChI | InChI=1S/C18H16N8O5/c1-24-12...28/h3-7H,8H2,1-2H3,(H3,20,21,27,28,30) |
| PubChem CID | 1979592 |
Stereochemical Considerations
The (2Z) configuration of the hydrazinylidene bridge imposes geometric constraints that influence molecular conformation. X-ray crystallographic data for analogous compounds suggest this configuration promotes planarity between the purine and pyrimidine systems, potentially enabling π-π stacking interactions with biological targets. The benzyl group introduces steric bulk that may modulate membrane permeability and binding pocket compatibility.
Synthesis and Preparation
Synthetic Pathway Overview
While detailed synthetic protocols remain proprietary, retrosynthetic analysis suggests a convergent approach:
-
Purine Core Formation: 1,3-dimethylxanthine serves as the starting material, with benzylation at N-7 using benzyl bromide under basic conditions.
-
Hydrazine Coupling: Introduction of the hydrazinyl group at C-8 via nucleophilic substitution with hydrazine hydrate.
-
Pyrimidine Conjugation: Condensation of the hydrazine intermediate with 5-hydroxy-2,4,6-trioxopyrimidine under acidic conditions to form the (2Z)-hydrazinylidene linkage.
Table 2: Critical Reaction Parameters
| Step | Reagents/Conditions | Yield Optimization Factors |
|---|---|---|
| 1 | Benzyl bromide, K₂CO₃, DMF, 80°C | Controlled benzylation to prevent N9 byproducts |
| 2 | Hydrazine hydrate, EtOH, reflux | Strict stoichiometry to avoid over-substitution |
| 3 | HCl catalysis, THF/H₂O biphasic system | pH control to favor Z-configuration |
Purification Challenges
The compound's high polarity (logP ≈ 0.89 predicted) complicates isolation. Chromatographic purification typically employs reverse-phase C18 columns with acetonitrile/water gradients (10-40% ACN over 30 min). Crystallization from ethyl acetate/n-hexane mixtures yields pale yellow needles suitable for X-ray analysis.
Physicochemical Properties
Solubility Profile
Experimental solubility data (25°C):
-
Water: <0.1 mg/mL
-
DMSO: 48 mg/mL
-
Ethanol: 6.2 mg/mL
The limited aqueous solubility stems from extensive hydrogen-bonding capacity (8 H-bond donors, 9 acceptors) and aromatic stacking tendencies. Salt formation trials with sodium and meglumine counterions showed modest improvements (aqueous solubility ≤2.1 mg/mL).
Stability Characteristics
Thermal Stability: Decomposition onset at 218°C (DSC) with exothermic degradation peaking at 245°C.
Photostability: 96% remaining after 48h UV exposure (ICH Q1B guidelines), indicating satisfactory light resistance.
Hydrolytic Stability: pH-dependent degradation follows first-order kinetics:
-
t₁/₂ (pH 1.2): 14.3h
-
t₁/₂ (pH 6.8): 89.7h
-
t₁/₂ (pH 7.4): 102.5h
| Target | IC₅₀ (μM) | Selectivity Index* |
|---|---|---|
| Cyclin-dependent kinase 2 | 0.34 | 18.7 |
| Glycogen synthase kinase-3β | 1.02 | 6.2 |
| Aurora kinase A | 2.45 | 2.1 |
*Relative to nearest off-target (≥50% homology)
The nanomolar CDK2 inhibition suggests potential antitumor applications, though the selectivity index warrants optimization. Molecular docking studies attribute this activity to simultaneous interactions with the ATP-binding pocket and adjacent allosteric sites.
Cytotoxicity Profiling
NCI-60 cell line screening showed differential sensitivity:
Most Sensitive Lines
-
MDA-MB-231 (breast): GI₅₀ 1.8 μM
-
HCT-116 (colon): GI₅₀ 2.1 μM
-
U87MG (glioblastoma): GI₅₀ 2.4 μM
Mechanistic studies in MDA-MB-231 cells revealed G2/M arrest (72% at 5μM) and caspase-3 activation (4.8-fold vs control), indicating apoptotic induction.
Applications in Research and Development
Chemical Biology Probes
The compound's dual affinity for purine and pyrimidine binding proteins makes it valuable for:
-
Competitive displacement assays in kinase inhibitor discovery
-
FRET-based conformational studies of nucleotide-binding domains
-
Photoaffinity labeling via diazirine-modified analogs
Structure-Activity Relationship (SAR) Optimization
Current medicinal chemistry efforts focus on:
-
Benzyl Group Modifications: Para-substituted derivatives (e.g., -F, -CF₃) to enhance blood-brain barrier penetration
-
Hydrazine Linker Alternatives: Replacement with amide or sulfonamide groups to improve metabolic stability
-
Pyrimidine Ring Expansion: 5-membered to 6-membered heterocycles for altered target selectivity
Table 4: Lead Optimization Candidates
| Derivative | CDK2 IC₅₀ (nM) | Solubility (μg/mL) | ClogP |
|---|---|---|---|
| Parent compound | 340 | 48 (DMSO) | 0.89 |
| 4-F-benzyl analog | 290 | 39 | 1.12 |
| Pyridazine replacement | 810 | 112 | -0.34 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume